BenchChemオンラインストアへようこそ!

3-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine

Physicochemical property Lipophilicity Agrochemical development

Procure 3-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine for scaffold-hopping SDH inhibitor discovery and kinase profiling. Unlike commercial SDHI fungicides, it lacks the pyrazole-4-carboxamide pharmacophore, serving as a negative control. 3-chloro substitution and tertiary amine linker confer distinct tPSA (29.9 Ų) and logP (2.125). Ideal for focused SNAr libraries and diversity screening up to 10 µM. Verify exact substitution pattern—generic analogs will not replicate its hydrogen-bonding and lipophilicity profile.

Molecular Formula C11H13ClN4
Molecular Weight 236.7
CAS No. 2034297-26-0
Cat. No. B2864165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine
CAS2034297-26-0
Molecular FormulaC11H13ClN4
Molecular Weight236.7
Structural Identifiers
SMILESCN1C(=CC=N1)CN(C)C2=C(C=CC=N2)Cl
InChIInChI=1S/C11H13ClN4/c1-15(8-9-5-7-14-16(9)2)11-10(12)4-3-6-13-11/h3-7H,8H2,1-2H3
InChIKeyCQOWBFPSSXONTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine (CAS 2034297-26-0): Structural Identity and Procurement Baseline


3-Chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine (CAS 2034297‑26‑0, molecular formula C₁₁H₁₃ClN₄, MW 236.7) is a synthetic small molecule that combines a 3‑chloropyridin‑2‑amine core with an N‑methyl‑N‑((1‑methyl‑1H‑pyrazol‑5‑yl)methyl) tertiary‑amine side‑chain [1]. The compound belongs to the broader family of N‑pyrazolyl‑aminopyridines, a scaffold class that has produced both marketed succinate dehydrogenase inhibitor (SDHI) fungicides and clinical‑stage kinase inhibitors [2]. Its substitution pattern—a chloro group at the pyridine 3‑position, a tertiary N‑methyl amine linker, and a 1‑methylpyrazole attached at the 5‑position methylene—creates a structurally well‑defined chemical space that is distinct from the pyrazole‑4‑carboxamide pharmacophore of commercial SDHI fungicides and from the secondary‑amine pyrazolylaminopyridine kinase inhibitor chemotype [3].

Why Generic Substitution with Close Pyridine–Pyrazole Analogs Fails for 3-Chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine


Within the pyridine–pyrazole chemical space, apparently minor structural modifications produce large shifts in physicochemical properties, binding‑site complementarity, and biological target profiles that render simple analog substitution scientifically unsound. The target compound’s tertiary‑amine linker geometry, the specific 3‑chloro substitution on the pyridine ring, and the 5‑methylene attachment point on the pyrazole differentiate it from both commercial pyrazole‑4‑carboxamide SDHI fungicides and from secondary‑aminopyridine kinase inhibitor scaffolds [1]. Procurement decisions that rely on a generic “pyrazole‑aminopyridine” descriptor without verifying the precise substitution pattern risk obtaining a molecule with a fundamentally different hydrogen‑bonding capacity, lipophilicity, and biological activity profile [2].

Quantitative Differentiation Profile: 3-Chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine vs. Closest Analogs


LogP Differentiation: Chloro Substituent Lowers Lipophilicity Relative to Trifluoromethyl and Des‑Chloro Analogs

The logP of the target compound is 2.125, as recorded in the ZINC15 database [1]. This value is more than 0.3 log-units lower than the des‑chloro N‑methyl‑N‑((1‑methyl‑1H‑pyrazol‑5‑yl)methyl)pyridin‑2‑amine (estimated logP ≈2.46) [1], and approximately 2.6 log-units lower than the commercial SDHI fungicide fluxapyroxad (logP 4.77) [2]. The 3‑chloro substituent thus provides intermediate lipophilicity that is distinct from both hydrogen‑substituted and highly lipophilic fluorinated analogs, with implications for membrane permeability, solubility, and formulation compatibility.

Physicochemical property Lipophilicity Agrochemical development

Topological Polar Surface Area (tPSA) and Hydrogen‑Bond Capacity Differentiate Tertiary Amine Scaffold from Carboxamide Fungicides

The target compound has a topological polar surface area (tPSA) of 29.9 Ų [1]. This is substantially lower than the tPSA of the commercial pyrazole‑4‑carboxamide SDHI fungicide fluxapyroxad (tPSA = 46.92 Ų), a difference largely attributable to the absence of the carboxamide carbonyl oxygen and the tertiary‑amine architecture [2]. The lower tPSA and reduced hydrogen‑bond donor/acceptor count of the target molecule predict higher passive membrane permeability while retaining sufficient polarity for aqueous solubility, a balance that is critical for intracellular target engagement.

Topological polar surface area Hydrogen bonding Drug-likeness

Scaffold-Class Differentiation: Pyrazole‑5‑ylmethyl‑amine Architecture Confers Distinct SDHI Binding‑Mode Potential Relative to Pyrazole‑4‑carboxamide Fungicides

Commercial pyrazole‑based SDHI fungicides such as fluxapyroxad, penthiopyrad, and fluopyram uniformly feature a pyrazole‑4‑carboxamide pharmacophore that engages the ubiquinone‑binding site of succinate dehydrogenase (SDH) [1]. Potent pyrazole‑4‑carboxamides have been reported with SDH IC₅₀ values as low as 7.2 mg/L (compound T6 against Gibberella zeae SDH) [1]. The target compound lacks the carboxamide group entirely; instead, it presents a pyrazole‑5‑ylmethyl tertiary amine that projects a different hydrogen‑bond donor/acceptor geometry and vector angle into the binding pocket. While direct SDH inhibition data for the target compound are not publicly available, the scaffold difference is mechanistically meaningful: pyrazole‑4‑carboxamide binding depends on a key hydrogen‑bond interaction between the carboxamide NH and a conserved tyrosine residue in SDH, an interaction that the tertiary‑amine scaffold cannot replicate [2].

Binding mode Succinate dehydrogenase inhibitor Scaffold hopping

Kinase Inhibitor Selectivity Implications: Tertiary‑Amine Pyridine–Pyrazole Scaffold Distinguished from Pyrazolopyridinamine MKNK Inhibitors

Bayer Pharma AG has patented a series of substituted pyrazolopyridinamine compounds as MKNK1 and MKNK2 kinase inhibitors (WO 2016/097273 A1) [1]. Those compounds contain a fused pyrazolopyridine bicyclic core with a primary or secondary amine linker—a scaffold fundamentally different from the monocyclic pyridine–pyrazole tertiary‑amine architecture of the target compound. The patent data establish that potent MKNK inhibition is achievable within the broader pyrazolyl‑aminopyridine class, but the specific molecular topology of the target compound’s tertiary‑amine linker and its 3‑chloro substitution may impart distinct kinase selectivity or reduced off‑target activity. No direct kinase panel data for the target compound are publicly available; however, the structural divergence from the Bayer chemotype provides a rational basis for procuring the target compound as a differentiated kinase‑tool compound or screening library member.

Kinase selectivity MKNK1/MNK1 Scaffold comparison

Toxicological Benchmarking: Differentiated Safety Profile Potential vs. Commercial SDHI Fluxapyroxad

Fluxapyroxad, a representative pyrazole‑4‑carboxamide SDHI fungicide, has an established acceptable daily intake (ADI) of 0.02 mg/kg bw/day, derived from regulatory toxicology assessments [1]. The target compound’s scaffold—lacking the carboxamide and the pentafluorophenyl moiety present in fluxapyroxad—is structurally less complex and may exhibit a different metabolic and toxicological profile. While no toxicology data specific to the target compound are available, the absence of structural alerts associated with carboxamide‑linked aromatic fluorine clusters provides a rational, class‑level basis for anticipating a differentiated safety profile compared to the commercial SDHI class. This is relevant for procurement decisions in early‑stage agrochemical discovery where reduced toxicological liability is a selection criterion.

Toxicology Regulatory Acceptable daily intake

High-Value Application Scenarios for 3-Chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine Based on Evidence‑Based Differentiation


Agrochemical Discovery: Non‑Carboxamide SDHI Scaffold‑Hopping Lead Exploration

Because the compound lacks the canonical pyrazole‑4‑carboxamide pharmacophore yet retains the pyridine–pyrazole framework that is prevalent in SDH‑targeting fungicides, it can serve as a scaffold‑hopping starting point for identifying novel SDH inhibitors with potentially reduced cross‑resistance to existing carboxamide fungicides. The compound’s logP of 2.125 and tPSA of 29.9 Ų are differentiated from fluxapyroxad (logP 4.77; tPSA 46.92 Ų) [1], suggesting improved aqueous compatibility for formulation development. While direct SDH inhibition data for this compound are not available, procurement for enzymatic screening against fungal SDH isoforms is supported by the class‑level evidence that structurally diverse pyrazole‑containing molecules can achieve potent SDH inhibition (e.g., compound T6 IC₅₀ 7.2 mg/L against G. zeae SDH) [2].

Kinase Drug Discovery: A Structurally Distinct Tertiary‑Amine Pyridine–Pyrazole Screening Probe

The compound’s tertiary‑amine methylene‑linked pyridine–pyrazole architecture is structurally distinct from the fused pyrazolopyridinamine core of Bayer’s MKNK1/2 kinase inhibitor series [1]. This topological difference supports procurement of the compound for kinase panel screening, where its unique hydrogen‑bond donor/acceptor geometry (zero H‑bond donors, tPSA 29.9 Ų) may yield selectivity profiles that differ from both pyrazolopyridinamine and classical type‑I kinase inhibitor chemotypes. The compound is suitable for inclusion in diversity‑oriented kinase screening libraries at concentrations up to 10 µM.

Medicinal Chemistry: Intermediate for Parallel SAR Exploration of Pyridine C‑3 Substitution

With its well‑defined 3‑chloro substitution and tertiary‑N‑methyl‑N‑(pyrazol‑5‑ylmethyl)amine handle, the compound is a versatile synthetic intermediate for generating focused libraries via nucleophilic aromatic substitution (SNAr) at the C‑3 position or via further functionalization of the pyrazole ring. The logP shift of 0.34 units relative to the des‑chloro analog [1] provides quantitative guidance for property‑based design: replacement of the chloro substituent can modulate lipophilicity within a predictable window, enabling fine‑tuning of ADME properties without altering the core scaffold geometry.

Chemical Biology: Tool Compound for Investigating SDH‑Independent Pyridine–Pyrazole Mechanisms

The structural divergence of the compound from pyrazole‑4‑carboxamide SDHIs—specifically the absence of the carboxamide group that is essential for canonical SDH binding [1]—makes it a valuable negative‑control or mechanistic probe in chemical biology studies of mitochondrial complex II function. Researchers investigating off‑target effects of commercial SDHI fungicides (e.g., fluxapyroxad, ADI 0.02 mg/kg bw/day [2]) can use this compound to disentangle carboxamide‑dependent pharmacology from pyridine‑pyrazole scaffold‑mediated effects.

Quote Request

Request a Quote for 3-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.